GSK2200150A

Descripción

Propiedades

IUPAC Name |

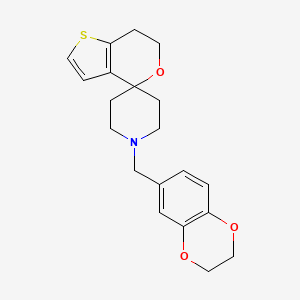

1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPMBWORFWNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Spirocycle GSK2200150A: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a novel anti-tuberculosis agent belonging to the spirocycle class of compounds, identified through high-throughput screening. It exhibits potent activity against the virulent Mycobacterium tuberculosis (M.tb.) strain H37Rv. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its primary target, the Mycobacterial membrane protein Large 3 (MmpL3). This document outlines the core inhibitory pathway, presents quantitative efficacy data, details relevant experimental protocols, and discusses mechanisms of resistance.

Core Mechanism of Action: Inhibition of MmpL3-Mediated Trehalose Monomycolate Transport

This compound exerts its bactericidal effect by targeting MmpL3, an essential inner membrane transporter in M. tuberculosis. MmpL3 is a critical component of the mycolic acid biosynthesis pathway, responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Mycolic acids are long-chain fatty acids that are fundamental constituents of the protective outer mycomembrane of mycobacteria.

The inhibitory action of this compound is believed to stem from its ability to dissipate the proton motive force (PMF) across the mycobacterial inner membrane.[1][2] MmpL3 functions as a TMM/H+ antiporter, utilizing the proton gradient to energize the export of TMM. By disrupting this gradient, this compound effectively stalls the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent halt in the synthesis of mature mycolic acids and the formation of the mycomembrane.[3] This disruption of cell wall integrity ultimately leads to bacterial cell death.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on MmpL3.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound against M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.38 µM | [4] |

Table 2: Cross-Resistance Profile of MmpL3 Mutants to this compound (Spiros)

| MmpL3 Mutation | Fold Change in IC50 vs. Wild-Type | Reference |

| T284A | >5 | [5] |

| A677T | >5 | [5] |

| S591I | >35 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from the methodology described in the cited literature.[4]

Objective: To determine the minimum concentration of this compound that inhibits the growth of M. tuberculosis.

Materials:

-

This compound

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Sterile DMSO for compound dilution

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (containing only DMSO at the highest concentration used) and a media-only control.

-

Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Trehalose Monomycolate (TMM) Transport Assay

This protocol outlines a general approach to assess the impact of this compound on TMM transport.

Objective: To determine if this compound inhibits the transport of TMM across the mycobacterial inner membrane.

Materials:

-

M. tuberculosis culture

-

This compound

-

[14C]-Acetic Acid (or another suitable radiolabel)

-

Solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Thin Layer Chromatography (TLC) plates and developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis to mid-log phase.

-

Expose the bacterial culture to this compound at a concentration above its MIC for a defined period. Include an untreated control.

-

Add [14C]-Acetic Acid to the cultures and incubate to allow for the incorporation of the radiolabel into mycolic acids and their precursors, including TMM.

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellets using an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).

-

Separate the lipid extracts by TLC using a solvent system that effectively separates TMM from other lipids.

-

Visualize the radiolabeled lipids on the TLC plate using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the intensity of the TMM spot in the treated and untreated samples. An accumulation of TMM in the this compound-treated sample compared to the control indicates inhibition of TMM transport.

Proton Motive Force (PMF) Assay

This protocol describes a method to assess the effect of this compound on the proton motive force using a proton-sensitive dye.[6][7]

Objective: To determine if this compound disrupts the proton gradient across the mycobacterial inner membrane.

Materials:

-

M. tuberculosis cells or spheroplasts

-

This compound

-

DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) or another suitable membrane potential-sensitive fluorescent dye

-

Potassium chloride (KCl)

-

Valinomycin

-

Fluorometer

Procedure:

-

Wash and resuspend M. tuberculosis cells or spheroplasts in a low-potassium buffer.

-

Add DiSC3(5) to the cell suspension and allow it to equilibrate and quench its fluorescence by accumulating in the polarized membrane.

-

Monitor the fluorescence in a fluorometer.

-

Add this compound to the cell suspension and continue to monitor the fluorescence.

-

A rapid increase in fluorescence upon the addition of this compound indicates depolarization of the membrane and disruption of the proton motive force.

-

As a positive control, add valinomycin (a potassium ionophore) in the presence of extracellular KCl to induce complete membrane depolarization and observe the maximal fluorescence increase.

Mechanisms of Resistance

Resistance to MmpL3 inhibitors, including spirocycles like this compound, primarily arises from mutations within the mmpL3 gene.[8][9][10] These mutations often occur in the transmembrane domains of the MmpL3 protein.[11]

Several specific mutations in MmpL3 have been identified that confer resistance to various MmpL3 inhibitors, and some of these are associated with cross-resistance to this compound (see Table 2).[5] The clustering of these resistance mutations within the transmembrane region suggests that they may directly interfere with the binding of the inhibitor or alter the conformational changes required for drug action, thereby preventing the disruption of the proton translocation pathway.[11]

Resistance Development Workflow

Caption: Workflow of resistance development to this compound.

Conclusion

This compound represents a promising class of anti-tuberculosis compounds with a novel mechanism of action targeting the essential MmpL3 transporter. Its ability to disrupt the proton motive force and inhibit mycolic acid transport highlights a key vulnerability in M. tuberculosis. Understanding the detailed mechanism of action, quantitative activity, and potential for resistance is crucial for the further development and strategic deployment of this and other MmpL3 inhibitors in the fight against tuberculosis. The experimental protocols provided herein offer a foundation for further research and evaluation of this compound class.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

GSK2200150A: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2200150A is a potent anti-tuberculosis (TB) agent identified through high-throughput screening. As a representative of the spirocyclic series of compounds, it has demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental evidence supporting these findings.

Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

The primary molecular target of this compound is the Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis. It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and plays a critical role in the biosynthesis of the unique and complex mycobacterial cell wall.

The essential function of MmpL3 is the translocation of trehalose monomycolate (TMM) from the cytoplasm, where it is synthesized, across the inner membrane to the periplasmic space. TMM is a crucial precursor for two major components of the mycobacterial cell wall: trehalose dimycolate (TDM), also known as cord factor, and the mycolic acids that are attached to the arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan complex. By inhibiting MmpL3, this compound disrupts the transport of this essential building block, leading to a halt in cell wall construction and ultimately, bacterial death.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its interaction with its molecular target, MmpL3.

| Compound | Organism | Assay Type | Parameter | Value | Reference |

| This compound | M. tuberculosis H37Rv | Whole-Cell Activity | MIC | 0.38 µM | [1] |

Table 1: Whole-cell activity of this compound against Mycobacterium tuberculosis.

| Compound | M. tuberculosis Mutant Strain | Fold Change in IC50 vs. Wild-Type | Inferred Target | Reference |

| This compound (Spiros) | MmpL3 (various mutations) | Increased | MmpL3 | [2] |

Table 2: Evidence of on-target activity of this compound from resistant mutant studies.

Signaling Pathway and Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the function of MmpL3, thereby disrupting the mycolic acid biosynthesis and transport pathway. This pathway is essential for the integrity of the mycobacterial cell wall.

The mechanism of action of this compound involves the direct inhibition of the MmpL3 transporter. Structural and molecular docking studies suggest that spirocyclic inhibitors like this compound bind within a proton-translocation channel of MmpL3. This binding event disrupts the proton motive force that is essential for the transport activity of MmpL3, effectively blocking the flipping of TMM across the inner membrane. The accumulation of TMM in the cytoplasm and the depletion of TDM and mycolyl-arabinogalactan in the outer layers of the cell envelope compromise the structural integrity of the cell wall, leading to bacterial cell death.

Experimental Protocols

The identification and validation of MmpL3 as the molecular target of this compound involved several key experimental approaches.

Generation and Whole-Genome Sequencing of Resistant Mutants

A standard method to identify the target of a novel antimicrobial compound is to generate spontaneous resistant mutants and identify the genetic basis of resistance.

Methodology:

-

High-density cultures of Mycobacterium tuberculosis are plated on solid medium containing concentrations of this compound several-fold higher than its minimum inhibitory concentration (MIC).

-

Colonies that emerge are isolated and confirmed to have a higher MIC for this compound compared to the wild-type strain.

-

Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.

-

Whole-genome sequencing is performed on the extracted DNA.

-

The genome sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates. Mutations consistently found in the mmpL3 gene in this compound-resistant strains provide strong evidence that MmpL3 is the direct target.

Radiolabeling-Based Lipid Analysis

To confirm that this compound inhibits the function of MmpL3, the effect of the compound on the transport of TMM can be monitored by observing the levels of TMM and TDM.

Methodology:

-

Mycobacterium tuberculosis cultures are incubated with a radiolabeled precursor of mycolic acids, such as 14C-acetic acid, in the presence and absence of this compound at concentrations around its MIC.

-

After a period of incubation, the lipids are extracted from the mycobacterial cells.

-

The extracted lipids are separated using thin-layer chromatography (TLC).

-

The TLC plates are exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid species.

-

Inhibition of MmpL3 by this compound is expected to result in an accumulation of radiolabeled TMM and a corresponding decrease in the levels of radiolabeled TDM compared to the untreated control.[3]

Competitive Binding Assays

While specific binding data for this compound is not publicly available, a general approach to quantify the binding of an inhibitor to its target is through competitive binding assays.

Methodology:

-

A fluorescently labeled probe that is known to bind to MmpL3 is used.

-

Membrane preparations or whole cells expressing MmpL3 are incubated with the fluorescent probe in the presence of varying concentrations of the unlabeled competitor compound (this compound).

-

The amount of fluorescent probe bound to MmpL3 is measured, typically using techniques like fluorescence polarization or flow cytometry.

-

As the concentration of this compound increases, it will compete with the fluorescent probe for binding to MmpL3, resulting in a decrease in the fluorescent signal.

-

An IC50 value can be determined, which represents the concentration of this compound required to displace 50% of the bound fluorescent probe. This provides a measure of the compound's binding affinity for the target.

Experimental Workflow Visualization

The logical flow for identifying and validating the molecular target of a novel anti-tubercular agent like this compound can be visualized as follows:

Conclusion

This compound is a promising anti-tuberculosis compound that targets the essential mycobacterial inner membrane transporter, MmpL3. By inhibiting the transport of trehalose monomycolate, this compound effectively disrupts the biosynthesis of the mycobacterial cell wall, leading to cell death. The identification of MmpL3 as the molecular target has been substantiated through genetic studies of resistant mutants and biochemical assays that demonstrate the functional consequences of MmpL3 inhibition. This detailed understanding of its mechanism of action provides a solid foundation for the further development of spirocyclic compounds as a novel class of therapeutics to combat tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of GSK2200150A

An Open-Source Anti-Tubercular Agent Targeting MmpL3

This guide provides a comprehensive technical overview of GSK2200150A, a promising anti-tuberculosis agent identified through high-throughput screening. It is intended for researchers, scientists, and drug development professionals working on novel anti-infective therapies.

Chemical Structure and Properties

This compound is a spirocyclic compound featuring a piperidine core linking a dihydrobenzodioxin moiety and a dihydrogenated thienopyran. This unique three-dimensional structure is a key feature of its biological activity.

Chemical Structure:

-

IUPAC Name: 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-6',7'-dihydro-spiro[piperidine-4,4'-[4H]thieno[3,2-c]pyran][1]

-

Molecular Formula: C₂₀H₂₃NO₃S[1]

-

SMILES: O(c1cc2N(CC(C4)CCc3sc(CCO3)cc34)CCC2)CCO1

Physicochemical and Biological Properties:

| Property | Value | Source |

| Molecular Weight | 357.47 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 503.4 ± 50.0 °C | [1] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.39 ± 0.20 | [1] |

| Solubility (DMSO) | 71 mg/mL (198.61 mM) | [1][2][5] |

| Solubility (Ethanol) | 18 mg/mL (50.35 mM) | [1][2][5] |

| Solubility (Water) | Insoluble | [2][5] |

| Biological Activity (MIC) | 0.38 µM (M. tuberculosis H37Rv) | [2][5] |

Mechanism of Action: Inhibition of MmpL3

This compound exerts its anti-tubercular effect by inhibiting the Mycobacterium tuberculosis membrane protein MmpL3. MmpL3 is an essential transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.

The inhibition of MmpL3 disrupts the proton motive force (PMF) across the bacterial membrane, leading to a breakdown in the transport of TMM to the periplasm. This, in turn, halts the synthesis of the outer mycomembrane, compromising the structural integrity of the bacterium and ultimately leading to cell death. This compound is believed to bind within a central channel of the transmembrane domain of MmpL3, a common binding pocket for several classes of MmpL3 inhibitors.

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on published literature.

Synthesis of this compound

The synthesis of this compound is achieved through an oxa-Pictet-Spengler reaction. The general workflow involves the synthesis of a key secondary amine spirocycle core, followed by N-alkylation.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (based on Badiola et al., 2014):

-

Synthesis of the N-benzyl spirocycle intermediate: To a solution of N-benzyl-4-piperidinone and 2-(thiophen-2-yl)ethan-1-ol in a suitable solvent, a strong acid catalyst (e.g., trifluoroacetic acid) is added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched and the product is extracted.

-

N-debenzylation: The N-benzyl spirocycle is dissolved in a suitable solvent (e.g., dichloroethane). 1-chloroethyl chloroformate is added, and the mixture is heated to reflux. After cooling, the solvent is removed under reduced pressure. Methanol is added, and the mixture is refluxed again to facilitate decarboxylation. The solvent is evaporated, and the resulting secondary amine spirocycle core is purified.

-

N-alkylation to yield this compound: The secondary amine spirocycle core is dissolved in a solvent such as dichloromethane. A base (e.g., triethylamine) and 6-(chloromethyl)-2,3-dihydrobenzo[b][2][5]dioxine are added. The reaction is stirred at room temperature until completion.

-

Purification: The final product, this compound, is purified by flash column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-Tubercular Activity Assay (Resazurin Microtiter Assay - REMA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Protocol:

-

Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with albumin, dextrose, and catalase (ADC). The bacterial suspension is adjusted to a McFarland standard of 1 and then diluted.

-

Plate Preparation: The test compound (this compound) is serially diluted in a 96-well microtiter plate.

-

Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions. Control wells (no compound) are also included.

-

Incubation: The plate is incubated at 37°C for 7 days.

-

Addition of Resazurin: A solution of resazurin (0.05% w/v) is added to each well.

-

Second Incubation: The plate is incubated for an additional 24 hours at 37°C.

-

Data Analysis: The fluorescence is measured (excitation ~560 nm, emission ~590 nm). A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change/fluorescence increase.

Cytotoxicity Assay

This assay assesses the toxicity of the compound against a mammalian cell line.

Protocol:

-

Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated with phorbol 12-myristate 13-acetate (PMA) in 96-well plates.[2]

-

Compound Addition: this compound is serially diluted and added to the cells.

-

Incubation: The plates are incubated for 4 days at 37°C.[2]

-

Viability Assessment: Resazurin solution is added, and after a 4-hour incubation, fluorescence is measured.

-

Data Analysis: Cell viability is calculated as a percentage of the fluorescence of untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined.

Conclusion

This compound is a potent anti-tubercular compound with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its novel spirocyclic scaffold represents a valuable starting point for the development of new drugs to combat tuberculosis, particularly in the face of rising drug resistance. The open-source nature of the initial research on this compound series provides a strong foundation for collaborative efforts in the scientific community to further optimize its properties for clinical development.

References

The Discovery and Initial Screening of GSK2200150A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and initial screening of GSK2200150A, a novel anti-tuberculosis agent identified through a high-throughput screening (HTS) campaign. This compound belongs to the spirocycle class of compounds and has demonstrated potent activity against Mycobacterium tuberculosis. This document outlines the pharmacological data, experimental protocols for key assays, and the underlying biological pathways and discovery workflows.

Pharmacological Profile of this compound

This compound emerged from a phenotypic screen as a promising lead compound for the treatment of tuberculosis. The initial characterization identified its potent inhibitory effect on the virulent H37Rv strain of Mycobacterium tuberculosis.

| Parameter | Value | Source |

| Target Organism | Mycobacterium tuberculosis H37Rv | [1][2] |

| Minimum Inhibitory Concentration (MIC) | 0.38 μM | [1][2] |

| Compound Class | Spirocycle | [2] |

| Likely Mechanism of Action | Inhibition of MmpL3 transporter | [3] |

Experimental Protocols

The discovery and initial characterization of this compound involved a whole-cell phenotypic screening approach, followed by secondary assays to determine its potency and preliminary mechanism of action.

High-Throughput Whole-Cell Phenotypic Screening against M. tuberculosis

This assay was designed to identify compounds that inhibit the growth of Mycobacterium tuberculosis in a high-throughput format.

Objective: To screen a large chemical library for compounds with anti-tuberculosis activity.

Methodology:

-

M. tuberculosis H37Rv Culture: The virulent M. tuberculosis strain H37Rv is cultured in Middlebrook 7H9 medium supplemented with albumin, dextrose, and catalase (ADC), 20% Tween 80, and 50% glycerol.[1][2]

-

Compound Plating: Test compounds are serially diluted and plated in 96-well microtiter plates. For a primary screen, a single high concentration (e.g., 100 µM) is often used.[1][2]

-

Inoculation: A bacterial suspension of M. tuberculosis H37Rv is prepared to an optical density at 600 nm (OD600) of 0.001, and 90 µL is added to each well containing the test compounds.[1][2]

-

Incubation: The plates are incubated for 7 days at 37°C to allow for bacterial growth.[1][2]

-

Viability Assessment (Resazurin Assay): 10 µL of a 0.05% (w/v) resazurin solution is added to each well.[1][2] Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

-

Secondary Incubation: The plates are incubated for an additional 24 hours at 37°C.[1][2]

-

Data Acquisition: Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1][2]

-

Data Analysis: The percentage of mycobacterial survival is calculated by comparing the fluorescence of wells containing test compounds to the fluorescence of control wells (containing only DMSO vehicle). Hits are identified as compounds that significantly reduce mycobacterial survival.

Signaling Pathway and Experimental Workflow

The discovery of this compound is a result of a systematic drug discovery process, beginning with a large-scale screen and progressively narrowing down to a lead candidate. The likely target of this compound, the MmpL3 transporter, plays a crucial role in the biosynthesis of the unique and essential mycobacterial outer membrane.

MmpL3-Mediated Trehalose Monomycolate Transport

This compound is believed to exert its anti-tuberculosis effect by inhibiting the MmpL3 transporter. This protein is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane, from the cytoplasm to the periplasm.[4]

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Discovery Workflow for this compound

The identification of this compound followed a typical phenotypic drug discovery cascade.

Caption: The discovery workflow for this compound.

References

- 1. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

The Spirocyclic Compound GSK2200150A: A Technical Guide to its Role in Tuberculosis Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2200150A is a novel spirocyclic compound identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides a comprehensive overview of this compound, detailing its chemical synthesis, mechanism of action, and its place within the broader class of spirocycle compounds in drug discovery.

Spirocycles are a class of organic compounds characterized by two or more rings connected by a single common atom. This unique three-dimensional structure offers significant advantages in medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules. The rigid, defined conformation of spirocycles allows for precise interactions with biological targets.

Chemical Properties and Synthesis

This compound belongs to the thiophene spirocycle class. Its core structure is synthesized through a key oxa-Pictet-Spengler reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1443138-53-1 |

| Molecular Formula | C₂₀H₂₃NO₃S |

| Molecular Weight | 357.47 g/mol |

| SMILES | N1(CC2=CC=C(OCCO3)C3=C2)CCC4(C(C=CS5)=C5CCO4)CC1 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key step being the acid-mediated oxa-Pictet-Spengler cyclization. The general workflow is outlined below.

Detailed Methodology:

The synthesis of the spirocyclic core of this compound and its analogues was reported in "Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science"[1][2]. The key steps involve:

-

Formation of the N-benzylated Spirocycle Core: The N-benzylated core is synthesized via an acid-mediated oxa-Pictet-Spengler reaction between N-benzyl-4-piperidone and 2-(thiophen-2-yl)ethanol. This reaction is promoted by methanesulfonic acid.

-

Deprotection of the Piperidine Nitrogen: The N-benzyl group is removed to yield the secondary amine core. This deprotection is effectively achieved using 1-chloroethyl chloroformate.

-

Final Stage Diversification: The final this compound analogue is then synthesized from this secondary amine intermediate through reductive amination or acylation to introduce the desired substituent on the piperidine nitrogen.

Mechanism of Action

This compound exerts its anti-tubercular activity by inhibiting the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

By inhibiting MmpL3, this compound disrupts the transport of TMM across the inner membrane, leading to a halt in the construction of the outer mycomembrane. This disruption of cell wall integrity is ultimately lethal to the bacterium.

Biological Activity and Pharmacokinetics

This compound has demonstrated potent activity against the virulent H37Rv strain of Mycobacterium tuberculosis. However, its development has been hampered by unfavorable pharmacokinetic properties.

Table 2: In Vitro Activity and Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.38 µM | [1] |

| Intrinsic Clearance (Human Liver Microsomes) | Poor | [1] |

| Intrinsic Clearance (Mouse Liver Microsomes) | Poor | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

The MIC of this compound against M. tuberculosis H37Rv can be determined using a standard microplate-based assay. A serial dilution of the compound is prepared in a 96-well plate. A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated. Bacterial growth is then assessed, typically by measuring optical density or using a viability indicator dye like resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Microsomal Stability Assay:

The metabolic stability of this compound is assessed using liver microsomes from humans and mice. The compound is incubated with the microsomes in the presence of NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the intrinsic clearance.

Conclusion

This compound represents a significant discovery in the search for novel anti-tuberculosis agents. Its spirocyclic scaffold and its unique mechanism of action targeting MmpL3 make it a valuable lead compound for further optimization. While the initial compound suffers from poor pharmacokinetic properties, its potent anti-mycobacterial activity underscores the potential of the spirocycle class in developing new drugs to combat tuberculosis. Further medicinal chemistry efforts focused on improving the metabolic stability of this series are warranted.

References

Early-Stage Research on GSK2200150A: A Technical Guide for TB Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on GSK2200150A, a promising anti-tuberculosis (TB) compound from the spirocycle class. This document synthesizes available preclinical data, details key experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Introduction

This compound is a novel spirocycle compound identified through high-throughput screening as a potent inhibitor of Mycobacterium tuberculosis (Mtb).[1] Early research indicates that this compound targets the essential mycobacterial membrane protein Large 3 (MmpL3), a critical transporter involved in the biosynthesis of the mycobacterial cell wall.[1][2] This guide will delve into the quantitative data available, the experimental protocols used to generate this data, and the underlying biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data identified for this compound and related spirocycle compounds.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Compound | Strain | MIC (µM) | Assay Method |

| This compound | M. tuberculosis H37Rv | 0.38 | Resazurin Microtiter Assay (REMA) |

Source: GlaxoSmithKline HTS Data Release.[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of a Representative Spirocycle Compound

While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available, a representative spirocycle compound from the same class has shown promising in vivo activity in a mouse model of TB.[2][3] The table below outlines the typical parameters assessed in such studies.

| Parameter | Value | Animal Model |

| Efficacy | ||

| Lung CFU reduction (log10) at a given dose and time point | Data not publicly available | Mouse |

| Spleen CFU reduction (log10) at a given dose and time point | Data not publicly available | Mouse |

| Pharmacokinetics (Oral Administration) | ||

| Cmax (Maximum plasma concentration) | Data not publicly available | Mouse |

| Tmax (Time to reach Cmax) | Data not publicly available | Mouse |

| AUC (Area under the curve) | Data not publicly available | Mouse |

| Bioavailability (%) | Data not publicly available | Mouse |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early-stage evaluation of anti-TB compounds like this compound.

In Vitro Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Compound stock solution (e.g., in DMSO)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in 7H9 broth in the microtiter plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 1 x 10^5 CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 7 days.

-

Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Target Identification: MmpL3 Inhibition Assays

Several methods can be employed to confirm that a compound targets MmpL3.

3.2.1. Generation of Resistant Mutants and Whole-Genome Sequencing:

-

Culture M. tuberculosis H37Rv on solid medium containing increasing concentrations of the test compound to select for resistant mutants.

-

Isolate genomic DNA from the resistant colonies.

-

Perform whole-genome sequencing to identify mutations that are not present in the parental strain.

-

Resistance-conferring mutations are often found within the mmpL3 gene.

3.2.2. Trehalose Monomycolate (TMM) Accumulation Assay:

-

Culture M. tuberculosis H37Rv in the presence of a sub-inhibitory concentration of the test compound and a radiolabeled precursor (e.g., [14C]acetate).

-

Extract total lipids from the bacterial cells.

-

Analyze the lipid profile using thin-layer chromatography (TLC).

-

Inhibition of MmpL3 leads to the accumulation of TMM, which can be visualized and quantified on the TLC plate.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes a general procedure for assessing the in vivo efficacy of an anti-TB compound.

Animals:

-

BALB/c or C57BL/6 mice

Procedure:

-

Infect mice via aerosol with a low dose of M. tuberculosis H37Rv.

-

Allow the infection to establish for a defined period (e.g., 2-4 weeks).

-

Administer the test compound orally or via another appropriate route at various doses for a specified duration (e.g., 4 weeks).

-

Include a vehicle control group and a positive control group (e.g., treated with isoniazid).

-

At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

-

Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

-

Calculate the log10 CFU reduction in the treated groups compared to the vehicle control group.

Pharmacokinetic Analysis in Mice

This protocol outlines the general steps for determining the pharmacokinetic profile of a compound.

Animals:

-

BALB/c or C57BL/6 mice

Procedure:

-

Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma.

-

Analyze the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound targeting the MmpL3 transporter.

Caption: A typical preclinical drug discovery workflow for an anti-TB compound.

Conclusion

This compound represents a promising starting point for the development of new anti-tuberculosis therapies. Its potent in vitro activity and its validated target, MmpL3, make it and the broader spirocycle class an important area for further investigation. While detailed in vivo efficacy and pharmacokinetic data for this compound are not yet in the public domain, the methodologies outlined in this guide provide a clear framework for the continued preclinical development of this and other MmpL3 inhibitors. The open-source nature of the initial data release by GSK provides a valuable opportunity for the global research community to contribute to the fight against tuberculosis.[4]

References

In-Depth Technical Guide: The Impact of GSK2200150A on the Mycobacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A, a member of the spiroindolone class of antimicrobial agents, represents a promising novel approach in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide delineates the mechanism of action of this compound, focusing on its targeted disruption of the mycobacterial cell wall biosynthesis. The primary target of this compound is the essential inner membrane transporter MmpL3 (Mycobacterial membrane protein Large 3), which is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids. By inhibiting MmpL3, this compound effectively halts the construction of the unique and protective outer mycomembrane of Mtb, leading to bacterial cell death. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Mycobacterial Cell Wall and MmpL3

The cell wall of Mycobacterium tuberculosis is a complex and robust structure, critical for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics. A key feature of this cell wall is the outer mycomembrane, a lipid bilayer composed of long-chain fatty acids known as mycolic acids. The biosynthesis and transport of these mycolic acids are complex processes involving numerous essential enzymes and transporters, making them attractive targets for novel anti-tubercular drugs.

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters and plays an indispensable role in the mycolic acid biosynthesis pathway. It functions as a transporter, flipping TMM from the cytoplasm, where it is synthesized, to the periplasm. In the periplasm, the mycolic acid moiety of TMM is transferred to arabinogalactan or another TMM molecule by the antigen 85 complex, forming the mycomembrane. The essential nature of MmpL3 for mycobacterial viability has positioned it as a high-value target for drug discovery.

Mechanism of Action of this compound

This compound and other spiroindolones exert their bactericidal effect by directly inhibiting the function of MmpL3. Molecular docking and structural studies have revealed that these inhibitors bind within a hydrophobic pocket in the transmembrane domain of MmpL3. This binding is thought to disrupt the proton motive force (PMF) that drives the transport activity of MmpL3, thereby preventing the translocation of TMM across the inner membrane. The inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent depletion of mycolic acids available for cell wall construction, ultimately compromising the integrity of the cell envelope and leading to cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related spiroindolone compounds.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Strain | MIC (μM) | MIC (μg/mL) |

| M. tuberculosis H37Rv | 0.38 | 0.14 |

Table 2: Activity of an Optimized Spiroindolone Analog (Compound 29) against Clinical Isolates of M. tuberculosis [1]

| Lineage | Strain | Isoniazid Resistance | Rifampicin Resistance | MIC of Compound 29 (μM) |

| 1 | N0052 | Resistant | Susceptible | 0.1 |

| 2 | N0145 | Susceptible | Susceptible | 0.1 |

| 3 | N0072 | Susceptible | Susceptible | 0.1 |

| 4 | N0031 | Susceptible | Resistant | 0.1 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology (Microplate Alamar Blue Assay - MABA):

-

Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

-

Drug Dilution: this compound is serially diluted in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.

-

Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control, and a well with media alone serves as a sterile control.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

-

Second Incubation: The plate is incubated for an additional 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

MmpL3-dependent Trehalose Monomycolate (TMM) Transport Assay

Objective: To assess the inhibitory effect of this compound on the transport of TMM across the mycobacterial inner membrane.

Methodology (Spheroplast-based Assay):

-

Preparation of Spheroplasts: M. smegmatis or M. tuberculosis cells are treated with lysozyme and glycine in an osmotically stabilizing buffer to remove the cell wall and generate spheroplasts.

-

Radiolabeling of TMM: Spheroplasts are incubated with [14C]-labeled acetic acid or another suitable precursor that is incorporated into mycolic acids, leading to the formation of [14C]-TMM.

-

Inhibition Step: The spheroplasts are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

Lipid Extraction: After a defined incubation period, lipids are extracted from the spheroplasts using a mixture of chloroform and methanol.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate.

-

Analysis: The TLC plate is exposed to a phosphor screen, and the amount of radiolabeled TMM and other mycolic acid-containing lipids (like trehalose dimycolate - TDM) is quantified. Inhibition of MmpL3 by this compound is expected to result in an accumulation of intracellular TMM and a decrease in the levels of TDM.

Visualizations

Signaling Pathway: Mycolic Acid Biosynthesis and Transport

Caption: Mycolic acid biosynthesis and transport pathway in M. tuberculosis.

Experimental Workflow: TMM Transport Inhibition Assay

Caption: Workflow for assessing TMM transport inhibition.

Logical Relationship: Resistance Mechanism

Caption: Logical flow of this compound action and resistance.

Conclusion

This compound represents a significant advancement in the development of novel anti-tubercular agents. Its specific targeting of the essential MmpL3 transporter disrupts the biosynthesis of the mycobacterial cell wall, a validated and effective strategy for combating M. tuberculosis. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to further characterize and optimize spiroindolones and other MmpL3 inhibitors. Further research is warranted to expand the quantitative dataset, particularly concerning the activity of this compound against a broader range of clinical isolates and to elucidate the precise molecular interactions governing its binding to MmpL3. Such efforts will be crucial in advancing this promising class of compounds through the drug development pipeline.

References

An In-depth Technical Guide to Proton Relay Pathways and the Antimycobacterial Agent GSK2200150A

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of proton relay pathways, fundamental biological processes for transferring protons, and a comprehensive overview of the compound GSK2200150A, an investigational antimycobacterial agent. While there is no established direct link in publicly available scientific literature between this compound and the modulation of a proton relay pathway, this document will explore both topics independently to serve as a valuable resource for researchers in infectious diseases and drug discovery.

Section 1: The Proton Relay Pathway: A Fundamental Mechanism of Biological Proton Transfer

A proton relay system is a crucial mechanism in biological systems for the rapid and efficient transfer of protons (H⁺) over distances greater than is possible through simple diffusion. This process involves a series of hydrogen-bonded molecules, such as water molecules and the side chains of specific amino acids (e.g., histidine, aspartate, glutamate), which act as a "wire" to shuttle protons from a donor to an acceptor site.[1][2] Such pathways are integral to a wide range of biological functions, including enzymatic catalysis, cellular respiration, and the fusion of viral and cellular membranes.[1][3][4]

The activation of many viral fusion proteins, for instance, is triggered by the low pH environment of endosomes. This acidic milieu leads to the protonation of specific amino acid residues, often histidines, within the viral protein, initiating conformational changes that are essential for membrane fusion.[3][5] This proton-sensing mechanism can be considered a form of a proton relay, where the change in proton concentration is transduced into a structural and functional output.

Generalized Proton Relay Signaling Pathway

The following diagram illustrates a generalized model of a proton relay pathway, such as one that might be found in an enzyme active site or a viral fusion protein.

Caption: A generalized proton relay network facilitating proton transfer.

Section 2: this compound - An Anti-Tuberculosis Agent

This compound is an investigational compound identified through high-throughput screening as having potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It belongs to a class of compounds characterized by a spirocycle core.

Mechanism of Action

While the precise mechanism is a subject of ongoing research, evidence suggests that this compound and similar spirocycle-containing compounds may target MmpL3. MmpL3 is a mycobacterial membrane protein that is essential for the transport of mycolic acids, a key component of the robust mycobacterial cell wall.[6] By inhibiting MmpL3, these compounds are thought to disrupt the formation of this protective outer layer, leading to bacterial death.[6][7]

Quantitative Data for this compound

The following table summarizes the key quantitative data available for this compound in the public domain.

| Parameter | Value | Organism/System | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.38 µM | M. tuberculosis H37Rv | [8] |

Note: Further quantitative data regarding binding affinities, IC50 values against purified MmpL3, and pharmacokinetic parameters are not widely available in the public literature.

Proposed Mechanism of Action of this compound

The diagram below illustrates the proposed mechanism of action for this compound, targeting the MmpL3 transporter and disrupting cell wall synthesis in M. tuberculosis.

Caption: Proposed inhibition of MmpL3 by this compound in M. tuberculosis.

Section 3: Key Experimental Protocols

This section details generalized experimental protocols relevant to the study of ion transport and the characterization of inhibitors. These methodologies are foundational for research in areas related to both proton relay pathways and the mechanism of action of novel antimicrobial agents.

Protocol 1: Electrophysiological Analysis of Proton Channels/Transport

This protocol describes a generalized approach using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes, a common system for studying ion channels.

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the proton channel of interest. Incubate for 2-5 days to allow for protein expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -30 mV).

-

-

Voltage Protocol Application: Apply a series of voltage steps or ramps to elicit proton currents. A typical protocol might involve stepping the voltage from a holding potential to a range of test potentials (e.g., -100 mV to +80 mV in 20 mV increments).[9]

-

Data Acquisition and Analysis: Record the resulting currents using an amplifier and digitizer. Analyze the current-voltage (I-V) relationship to characterize the channel's properties.

-

Pharmacological Testing: To test the effect of an inhibitor, perfuse the oocyte with a solution containing the compound of interest and repeat the voltage protocol to observe any changes in current.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial activity of a compound.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Grow the bacterial strain of interest (e.g., M. tuberculosis H37Rv) in appropriate liquid culture medium (e.g., Middlebrook 7H9 with supplements) to a specified optical density.[8]

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for Mtb) for a defined period (e.g., 7 days).[8]

-

Growth Assessment: Determine bacterial growth by adding a viability indicator dye (e.g., resazurin) and measuring fluorescence or by measuring the optical density at 600 nm.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for identifying and characterizing a novel inhibitor.

References

- 1. Drug-target identification from total cellular lysate by drug-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.org]

Foundational Studies on the GSK Spiros Family: Information Not Publicly Available

A comprehensive search for foundational studies on a "GSK Spiros family" of compounds has yielded no specific publicly available information that would allow for the creation of an in-depth technical guide as requested. While the term "spiro compound" refers to a class of molecules with a characteristic three-dimensional structure that are of interest in drug discovery, there is no public record of a research program or family of compounds from GlaxoSmithKline (GSK) specifically designated as "Spiros".

The initial and subsequent targeted searches for "GSK Spiros family," "GSK Spiros therapeutic area," "GSK Spiros drug candidates," and "GSK compounds with spiro structure" did not identify any specific drug candidates, clinical trials, or published research that would provide the necessary quantitative data, experimental protocols, or signaling pathways for a detailed technical whitepaper.

Information available in the public domain regarding GSK's research and development pipeline is categorized by therapeutic areas such as respiratory, immunology, oncology, and infectious diseases.[1][2] While it is plausible that GSK is investigating spirocyclic compounds within these or other therapeutic areas, the specific internal project name "Spiros" is not used in their public communications, scientific publications, or clinical trial registrations.

General information on spiro compounds highlights their importance in medicinal chemistry due to their rigid and three-dimensional nature.[3][4][5] Research on spiro compounds as, for example, RAF kinase inhibitors has been published, but this is not directly linked to GSK.[6]

Without specific identifiers for the compounds or the therapeutic target of the "GSK Spiros family," it is not possible to:

-

Summarize Quantitative Data: No publicly accessible data on binding affinities, IC50 values, or pharmacokinetic/pharmacodynamic parameters for a "GSK Spiros family" could be located.

-

Create Visualizations: The signaling pathways, experimental workflows, or logical relationships associated with a "GSK Spiros family" are unknown, and therefore, no diagrams can be generated.

It is possible that "Spiros" is an internal GSK codename not intended for public disclosure or that the information has not yet been published. Researchers and drug development professionals seeking information on specific GSK compounds are advised to consult GSK's official publications, their clinical trial registry, and presentations at scientific conferences.[1]

Should a more specific name for a compound, a particular therapeutic target, or a specific GSK research program be provided, a more targeted and successful search for the requested information may be possible.

References

- 1. us.gsk.com [us.gsk.com]

- 2. gsk.com [gsk.com]

- 3. Spiro Compounds [chemenu.com]

- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]

- 6. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GSK2200150A In Vitro Anti-Tubercular Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics. GSK2200150A is a promising anti-tubercular agent identified through high-throughput screening.[1] This spirocycle-containing compound has demonstrated potent activity against the virulent H37Rv strain of M. tb.[2] Understanding the in vitro potency of new chemical entities like this compound is a critical first step in the drug development pipeline. This document provides a detailed protocol for determining the in vitro anti-tubercular activity of this compound using the Microplate Alamar Blue Assay (MABA), a widely used, reliable, and cost-effective method.[3][4]

Principle of the Assay

The Microplate Alamar Blue Assay (MABA) is a colorimetric and fluorometric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tb. The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. In the presence of viable, metabolically active mycobacterial cells, resazurin is reduced to the pink, highly fluorescent resorufin. The degree of this conversion, measured by fluorescence or a visible color change, is proportional to the number of viable bacteria. Therefore, the inhibition of bacterial growth by an antimicrobial agent can be quantified by the reduction in the fluorescent signal.[4][5]

Mechanism of Action of this compound

This compound is believed to exert its anti-tubercular effect by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3).[6][7][8][9] MmpL3 is an essential transporter protein in M. tb responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6][8] By blocking MmpL3, this compound disrupts the formation of the cell wall, leading to bacterial death.[8]

Data Presentation

The following table summarizes the known in vitro anti-tubercular activity of this compound against M. tuberculosis H37Rv.

| Compound | Strain | Assay Method | MIC (µM) | Reference |

| This compound | M. tuberculosis H37Rv | MABA | 0.38 | [2] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Biosafety Precautions: All work involving viable Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE), including a certified N-95 respirator, must be worn at all times. All materials and waste must be decontaminated according to BSL-3 procedures.

Materials and Reagents

-

This compound

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth (supplemented with 0.2% v/v glycerol, 10% v/v ADC supplement - albumin, dextrose, catalase)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Alamar Blue (Resazurin sodium salt)

-

Sterile, black, clear-bottom 96-well microplates

-

Sterile deionized water

-

Positive control drug (e.g., Rifampicin or Isoniazid)

Equipment

-

Biosafety cabinet (Class II or III)

-

Incubator (37°C)

-

Microplate reader (fluorescence, with excitation at 530-560 nm and emission at 590 nm)

-

Multichannel pipette

-

Spectrophotometer

Procedure

1. Preparation of M. tuberculosis Inoculum:

a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC and glycerol at 37°C until mid-log phase (OD₆₀₀ of 0.4-0.8). b. Dilute the bacterial culture in fresh 7H9 broth to achieve a final OD₆₀₀ of 0.001. This will be the working bacterial suspension.

2. Preparation of Compound Plates:

a. Prepare a stock solution of this compound in DMSO. b. Serially dilute the this compound stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations (e.g., from 100 µM to 0.05 µM). c. In a sterile, black, clear-bottom 96-well assay plate, add 100 µL of the appropriate compound dilutions to the test wells in triplicate. d. Prepare the following control wells:

- Positive Control: Wells containing a known anti-tubercular drug (e.g., Rifampicin) at a concentration known to inhibit growth.

- Negative Control (Growth Control): Wells containing 100 µL of 7H9 broth with the same final concentration of DMSO as the test wells, but no compound.

- Sterility Control (Blank): Wells containing 200 µL of 7H9 broth only. e. To minimize evaporation during incubation, add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate.

3. Inoculation and Incubation:

a. Add 100 µL of the working bacterial suspension to all test and control wells (except the sterility control wells). The final volume in these wells will be 200 µL. b. Seal the plate with a breathable membrane or parafilm and incubate at 37°C for 7 days.

4. Addition of Alamar Blue and Measurement:

a. After 7 days of incubation, add 20 µL of Alamar Blue solution (0.02% w/v in sterile water) to each well. b. Re-seal the plate and incubate for an additional 16-24 hours at 37°C. c. Measure the fluorescence in a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm. Alternatively, a color change from blue to pink can be observed visually.

Data Analysis and Interpretation

-

Subtract Background Fluorescence: Subtract the average fluorescence reading from the sterility control wells from all other wells.

-

Calculate Percentage Inhibition: The percentage of mycobacterial growth inhibition is calculated as follows: % Inhibition = 100 - [(Fluorescence of test well / Average fluorescence of negative control wells) * 100]

-

Determine Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that results in at least 90% inhibition of bacterial growth compared to the negative control.

Diagrams

Caption: Experimental workflow for the MABA assay.

Caption: Inhibition of MmpL3 by this compound.

References

- 1. sartorius.com [sartorius.com]

- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 6. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

How to prepare GSK2200150A stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2200150A is a potent anti-mycobacterial agent identified through high-throughput screening as an inhibitor of Mycobacterium tuberculosis (Mtb).[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experimental applications. It includes key chemical and physical properties, solubility data, and a summary of its mechanism of action to facilitate its use in tuberculosis research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₃S | [1][2][4] |

| Molecular Weight | 357.47 g/mol | [2][4][5] |

| CAS Number | 1443138-53-1 | [1][2][4] |

| Appearance | White to off-white solid | [4] |

Solubility

This compound is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For experimental purposes, DMSO is the recommended solvent for preparing high-concentration stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 65 - 71 | 181.83 - 198.61 | [3][5] |

| Ethanol | 18 | 50.35 | [4][5] |

| Water | Insoluble | Insoluble | [5] |

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] Sonication or gentle warming may be required to fully dissolve the compound.[3]

Mechanism of Action

This compound exerts its anti-tuberculosis activity by targeting the mycobacterial cell wall synthesis pathway. It is a member of a class of compounds that inhibit MmpL3 (Mycobacterial Membrane Protein Large 3), a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. By inhibiting MmpL3, this compound effectively disrupts mycolic acid transport, leading to the inhibition of cell wall synthesis and subsequent bacterial death.

Mechanism of action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.57 mg of the compound.

-

Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 357.47 g/mol / 1000 = 3.57 mg

-

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed this compound. In this example, add 1 mL of DMSO.

-

Mix: Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.

-

Sterilize (Optional): If required for your experiment, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3] Avoid repeated freeze-thaw cycles.[2][3]

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium

Procedure:

-

Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. For example, a typical concentration range for testing against M. tuberculosis in cell culture is between 1.56 µM and 200 µM.[5]

-

Important: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Experimental workflow for this compound solution preparation.

Storage and Stability

Proper storage of this compound is crucial to maintain its potency and ensure experimental reproducibility.

| Form | Storage Temperature | Stability | Reference |

| Lyophilized Powder | -20°C | 36 months (3 years) | [2] |

| In Solution (DMSO) | -20°C | 1 year | [3] |

| In Solution (DMSO) | -80°C | 2 years | [3] |

Recommendations:

-

Store the lyophilized powder in a desiccated environment.[2]

-

When in solution, aliquot into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[2][3]

Safety Precautions

This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

- 1. adooq.com [adooq.com]

- 2. researchgate.net [researchgate.net]

- 3. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Resistance related metabolic pathways for drug target identification in mycobacterium tuberculosis [repository.up.ac.za]

Recommended Solvents for Dissolving GSK2200150A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the selection of appropriate solvents for the dissolution of GSK2200150A, a potent anti-tuberculosis agent.[1][2][3][4] The information presented herein is intended to support researchers in the preparation of stock solutions and working solutions for various experimental applications.

Application Notes

This compound is a lipophilic compound with poor aqueous solubility. Therefore, organic solvents are necessary for its dissolution. The choice of solvent will largely depend on the intended application, such as in vitro cell-based assays, in vivo animal studies, or analytical experiments. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For in vivo studies, co-solvent systems are typically required to maintain the compound's solubility in an aqueous vehicle.

It is crucial to use high-purity, anhydrous solvents to avoid precipitation and degradation of the compound. When using DMSO, it is advisable to use freshly opened, hygroscopic DMSO as it can significantly impact the solubility of the product.[2] To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes and store them appropriately.[2][4]

Solubility Data

The following table summarizes the solubility of this compound in various solvents based on available data.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 65 - 83.33 | 181.83 - 233.11 | Ultrasonic assistance may be needed for dissolution.[2][5] |

| Ethanol | 18 | 50.35 | |

| Water | Insoluble | Insoluble | |